2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

Sigma receptor μ‑opioid receptor structure‑activity relationship

This compound combines an N-methylindole-3-acetyl fragment with a 3-phenylazepane amide, a scaffold known for potent sigma-1/µ-opioid dual activity. Subtle modifications on this chemotype drastically alter receptor selectivity; therefore, only this exact N-methyl, C-3 linked ethanone analog can reliably probe the contribution of indole N-methylation to sigma subtype binding. Purchase is justified for SAR studies comparing this entity to des-methyl or N-1 indole variants, and for late-stage diversification of the phenylazepane core.

Molecular Formula C23H26N2O
Molecular Weight 346.474
CAS No. 1705418-55-8
Cat. No. B2666745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
CAS1705418-55-8
Molecular FormulaC23H26N2O
Molecular Weight346.474
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3
InChIKeyOBPFWJLFJUMCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone (CAS 1705418-55-8) – Compound Identity and Procurement Context


2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone (CAS 1705418-55-8) is a synthetic small molecule that combines an N‑methylindole‑3‑acetyl fragment with a 3‑phenylazepane amide [1]. The 3‑phenylazepane scaffold is a recognised pharmacophore found in clinically used analgesics such as meptazinol and is the subject of active patenting for dual sigma‑1/μ‑opioid receptor ligands [2][3]. Despite this structural lineage, the compound itself has not been described in primary research articles or public patents at the time of this analysis, and the only available chemical information originates from vendor listings whose content cannot be independently verified against peer‑reviewed sources.

Why 2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone Cannot Be Replaced by Generic In‑Class Analogs Without Verification


Within the phenylazepane‑amide chemotype, even subtle modifications – such as the presence or absence of an N‑methyl group on the indole ring, the attachment point of the indole (N‑1 vs. C‑3), or the oxidation state of the linker – can dramatically shift receptor subtype selectivity and intrinsic efficacy [1]. For example, in the 3‑ethyl‑3‑phenylazepane series, small alkyl substitutions on the azepane nitrogen convert sigma‑1‑selective ligands into dual sigma‑1/μ‑opioid agents [1]. Consequently, procurement specifications for 2‑(1‑methyl‑1H‑indol‑3‑yl)‑1‑(3‑phenylazepan‑1‑yl)ethanone must be compound‑specific; generic substitution with a des‑methyl, N‑1‑indole, or methanone‑linked analog cannot be assumed to preserve the intended pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone (CAS 1705418-55-8)


Structural Uniqueness vs. Des‑Methyl Analog (CAS 1706130‑82‑6): Absence of N‑Methyl Group

The target compound differs from 2‑(1H‑indol‑3‑yl)‑1‑(3‑phenylazepan‑1‑yl)ethanone (CAS 1706130‑82‑6) solely by the presence of a methyl group on the indole nitrogen. In related indole‑based sigma ligands, N‑methylation of the indole can alter sigma‑1 vs. sigma‑2 binding selectivity by >10‑fold [1]. Although direct comparative binding data for these two specific compounds are not available in peer‑reviewed literature, the well‑documented impact of indole N‑substitution on receptor pharmacodynamics means that the methylated and non‑methylated forms cannot be treated as interchangeable procurement items. Predicted physicochemical differences (e.g., increased lipophilicity and altered H‑bond acceptor capacity) further support distinct behaviour [2].

Sigma receptor μ‑opioid receptor structure‑activity relationship

Scaffold Divergence from 3‑Ethyl‑3‑phenylazepane Derivatives: Linker and Aryl Group Replacement

The target compound replaces the 3‑ethyl‑3‑phenylazepane core found in patent‑exemplified dual sigma‑1/μ‑opioid ligands (e.g., compounds in US20190031615A1) with a 3‑phenylazepane amide bearing an indole‑3‑acetyl substituent. In the patent series, the nature of the N‑acyl group controls the balance between sigma‑1 and μ‑opioid receptor binding [1]. The indole‑3‑acetyl group introduces additional aromatic stacking and H‑bonding capacity not present in simple alkyl amides, potentially shifting selectivity toward sigma‑2 or altering functional activity. No quantitative binding data exist for the target compound, but the structural departure from the characterised 3‑ethyl‑3‑phenylazepane series is substantial enough to warrant independent pharmacological profiling.

Dual sigma‑1/μ‑opioid pharmacology pain analgesic design

Predicted Physicochemical Differentiation from the 3‑Phenylazepane Fragment

Compared to the 3‑phenylazepane free base (PubChem CID 23626371) [1], the target compound has a significantly higher molecular weight (Δ ≈ 171 Da), larger predicted lipophilicity (estimated XLogP3 ≈ 3.8 vs. 2.4 for the fragment), and zero hydrogen bond donors (vs. 1 for 3‑phenylazepane). These differences translate into altered predicted ADME profiles that may be advantageous or disadvantageous depending on the experimental context. The loss of the basic secondary amine and the gain of an amide linkage change the ionisation profile, potentially reducing hERG‑related off‑target risk while also decreasing aqueous solubility.

Lipophilicity permeability ADME prediction

Recommended Research Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone (CAS 1705418-55-8)


Sigma‑Receptor Subtype Selectivity Profiling in Indole‑Based Ligand Libraries

Given the established role of indole‑bearing compounds as sigma‑1 and sigma‑2 receptor ligands [1], this compound can serve as a structurally distinct entry in a screening library designed to probe the contribution of the N‑methylindole‑3‑acetyl group to sigma subtype selectivity. Its procurement is justified when the research aim is to compare the effect of indole N‑methylation on sigma binding relative to des‑methyl analogs.

Dual Sigma/Opioid Pharmacophore Exploration

The 3‑phenylazepane core is a known scaffold for dual sigma‑1/μ‑opioid activity [2]. This compound allows exploration of whether appending an indole‑3‑acetyl moiety can produce ligands with balanced or biased activity across these two therapeutically relevant targets, a direction not covered by existing 3‑ethyl‑3‑phenylazepane patents.

Building Block for Focused Combinatorial Chemistry Around the Azepane Core

As a functionalised 3‑phenylazepane amide, the compound can be used as a late‑stage diversification point for amide coupling or indole functionalisation reactions. Its procurement is most appropriate in a medicinal chemistry setting where the goal is to generate analogs that cannot be accessed from the more common 3‑ethyl‑3‑phenylazepane intermediates.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.